ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S2/c1-3-29-18(28)16-12-7-5-4-6-8-13(12)31-17(16)21-15(27)10-30-20-24-23-19-22-14(26)9-11(2)25(19)20/h9H,3-8,10H2,1-2H3,(H,21,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJUPCNNXYKLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C4N3C(=CC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 877639-51-5) is a complex organic compound with significant biological potential. This article reviews its biological activities, including its pharmacological properties and mechanisms of action, based on various studies and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that integrates a triazole derivative with a thiophene moiety. Its molecular formula is , and it has a molecular weight of 461.6 g/mol. The presence of the triazolo[4,3-a]pyrimidine core contributes to its varied biological activities.
Biological Activities
Research indicates that compounds containing triazole and thiophene structures exhibit several biological activities. The following sections detail the specific activities associated with this compound.
1. Antimicrobial Activity
Triazole derivatives have shown promising antimicrobial properties. Studies have indicated that related compounds exhibit significant antibacterial effects against various pathogens. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Triazolo[3,4-b]thiadiazines | Antibacterial against E. coli and S. aureus | |
| Ethyl derivatives | Effective against Gram-positive and Gram-negative bacteria |
2. Anticancer Properties
Compounds similar to ethyl 2-{...} have been evaluated for their anticancer potential. Research findings suggest that these compounds can inhibit cancer cell proliferation through various mechanisms:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 9b (related compound) | MCF-7 (breast cancer) | 9.1 | Induces apoptosis and inhibits tubulin polymerization |
| 7Ag (related compound) | A549 (lung cancer) | >64.5 | Disrupts microtubule network |
3. Anti-inflammatory Effects
The anti-inflammatory activity of triazole derivatives has been well-documented. Ethyl 2-{...} may exert its effects through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways:
4. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research indicates that triazole derivatives can scavenge free radicals effectively:
| Compound Type | Activity Level | Reference |
|---|---|---|
| Triazolothiadiazine derivatives | Moderate to high antioxidant activity |
Case Studies
Several case studies highlight the effectiveness of ethyl 2-{...} in various biological assays:
- Cytotoxicity Assay : A study demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines with varying IC50 values depending on the cell type.
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to control groups.
The mechanisms through which ethyl 2-{...} exerts its biological effects include:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The triazolopyrimidinylthio group introduces a rigid, planar heterocycle, contrasting with the flexible cyanoacetamido group in .
Key Observations :
- Microwave-assisted synthesis (e.g., in ) improves yields (up to 85%) and reduces reaction times (30–60 min) for thiazolopyrimidines compared to conventional methods .
- The low yield (22%) in highlights challenges in functionalizing bulky bicyclic thiophenes , suggesting the target compound’s synthesis may require optimized conditions.
Crystallographic and Spectroscopic Data
- Crystal Structure : Analogues like the thiazolo[3,2-a]pyrimidine in exhibit a puckered pyrimidine ring (deviation: 0.224 Å) and intermolecular C–H···O hydrogen bonding, which stabilize the crystal lattice . The target compound’s triazolopyrimidine group may adopt similar conformations.
- NMR Data : Benzo[b]thiophene derivatives () show characteristic thiophene proton signals at δ 6.8–7.5 ppm, while the cycloheptathiophene core likely causes upfield shifts due to reduced ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
